2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzaldehyde
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Overview
Description
2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzaldehyde is a complex organic compound that features a naphtho[2,3-b]thiophene moiety linked to a benzaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzaldehyde typically involves multi-step organic reactions. One common method is the condensation reaction, where naphtho[2,3-b]thiophene is reacted with benzaldehyde under specific conditions. The reaction may require catalysts such as Lewis acids and solvents like dichloromethane to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods like column chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents like nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitrating agents like nitric acid in sulfuric acid.
Major Products Formed
Oxidation: 2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid.
Reduction: 2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzyl alcohol.
Substitution: Nitro-substituted derivatives of the original compound.
Scientific Research Applications
2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of 2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its unique structure allows it to participate in π-π stacking interactions, which are crucial in the formation of organic electronic materials .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]thiophene: A simpler structure without the benzaldehyde group.
Benzo[b]naphtho[2,3-d]thiophene: A related compound with a different arrangement of the thiophene and benzene rings.
Uniqueness
2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzaldehyde is unique due to the presence of both the naphtho[2,3-b]thiophene and benzaldehyde moieties. This combination imparts distinct electronic properties, making it valuable in the synthesis of advanced materials and potential pharmaceutical agents .
Properties
IUPAC Name |
2-(benzo[f][1]benzothiol-2-ylmethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14OS/c21-13-17-8-4-3-6-15(17)10-19-11-18-9-14-5-1-2-7-16(14)12-20(18)22-19/h1-9,11-13H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOUSBVORUVHLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=C(S3)CC4=CC=CC=C4C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60520239 |
Source
|
Record name | 2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60520239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88220-32-0 |
Source
|
Record name | 2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60520239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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